Tenilsetam

Beschreibung

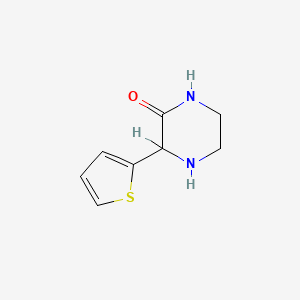

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-thiophen-2-ylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c11-8-7(9-3-4-10-8)6-2-1-5-12-6/h1-2,5,7,9H,3-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBACKDMGYMXYLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701006187 | |

| Record name | 3-(Thiophen-2-yl)-3,4,5,6-tetrahydropyrazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86696-86-8, 85606-97-9 | |

| Record name | Tenilsetam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086696868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Thiophen-2-yl)-3,4,5,6-tetrahydropyrazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TENILSETAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4Q7XM74N6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tenilsetam's Mechanism of Action in Alzheimer's Disease: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tenilsetam ((±)-3-(2-thienyl)-2-piperazinone) is a cognition-enhancing drug that has been investigated for its therapeutic potential in Alzheimer's disease. This technical guide delineates the current understanding of tenilsetam's mechanism of action, focusing on its role as a potent inhibitor of Advanced Glycation End-product (AGE) formation and its associated anti-inflammatory effects. While direct interactions with core Alzheimer's pathologies such as amyloid-beta (Aβ) and tau are less characterized, the downstream effects of AGE inhibition present a compelling rationale for its neuroprotective properties. This document summarizes the available quantitative data, details key experimental methodologies, and provides visual representations of the proposed signaling pathways.

Core Mechanism of Action: Inhibition of Advanced Glycation End-products (AGEs)

The primary and most substantiated mechanism of action for tenilsetam in the context of neurodegeneration is its ability to inhibit the formation of Advanced Glycation End-products (AGEs). AGEs are harmful compounds formed through non-enzymatic reactions between sugars and proteins or lipids, and their accumulation is implicated in the pathogenesis of Alzheimer's disease. They contribute to protein cross-linking, oxidative stress, and inflammation.

Tenilsetam is proposed to act by covalently attaching to glycated proteins, thereby blocking the reactive sites necessary for the further polymerization reactions that lead to the formation of cross-linked AGEs[1]. This inhibitory action on the Maillard reaction has been demonstrated both in vitro and in vivo.

Quantitative Data on AGE Inhibition

The following table summarizes the available quantitative data from preclinical studies on the effects of tenilsetam on AGEs and related parameters.

| Parameter | Model System | Treatment | Result | Reference |

| Lysozyme Polymerization | In vitro | Tenilsetam (concentration-dependent) | Inhibition of glucose- and fructose-induced polymerization | [2] |

| Collagen Digestibility | In vitro | 100 mM tenilsetam with 100 mM glucose | Restored to control levels after 4 weeks of incubation | [2] |

| AGE-derived Fluorescence (Aorta) | Streptozotocin-induced diabetic rats | Tenilsetam (50 mg/kg/day for 16 weeks) | Reduced from 21.4 ± 9.9 to 8.1 ± 1.4 AU/mg collagen (control: 10.2 ± 2.7) | [2] |

| Pyrraline Levels (Renal Cortex & Aorta) | Streptozotocin-induced diabetic rats | Tenilsetam (50 mg/kg/day for 16 weeks) | Suppressed elevated levels | [2] |

Experimental Protocol: In Vitro Inhibition of Lysozyme Polymerization

Objective: To assess the inhibitory effect of tenilsetam on sugar-induced protein polymerization.

Methodology:

-

A solution of lysozyme (10 mg/mL) is incubated with either 100 mM glucose or 100 mM fructose in a 0.1 M phosphate buffer (pH 7.4) at 37°C.

-

Parallel incubations are set up with the addition of varying concentrations of tenilsetam.

-

The incubation is carried out for 28 days.

-

Following incubation, protein polymerization is assessed by SDS-PAGE on a 15% separating gel to visualize the formation of high-molecular-weight aggregates. The suppression of these aggregates in the presence of tenilsetam indicates its inhibitory activity.

Anti-Inflammatory Effects

Chronic neuroinflammation is a key feature of Alzheimer's disease, contributing to neuronal damage. Tenilsetam has demonstrated anti-inflammatory properties, likely as a downstream consequence of its AGE-inhibiting activity, as AGEs can activate inflammatory pathways through the Receptor for Advanced Glycation End products (RAGE).

Quantitative Data on Anti-Inflammatory Effects

The following table presents quantitative data from a study investigating the anti-inflammatory effects of tenilsetam in a mouse model of chronic neuroinflammation.

| Parameter | Model System | Treatment | Result | Reference |

| Iba-1+ Microglia (Cerebellum) | GFAP-IL6 mice (8 months) | Tenilsetam-enriched food | Significant decrease in total number | |

| Iba-1+ Microglia (Hippocampus) | GFAP-IL6 mice (8 months) | Tenilsetam-enriched food | Significant decrease in total number | |

| Iba-1+ Microglia (Cerebellum) | GFAP-IL6 mice (18 months) | Tenilsetam-enriched food | Significant decrease in total number | |

| TNF-α Levels (Cerebellum) | GFAP-IL6 mice (15 months) | Tenilsetam-enriched food | Significantly decreased to a level similar to wild-type mice |

Experimental Protocol: Assessment of Neuroinflammation in GFAP-IL6 Mice

Objective: To evaluate the long-term effects of tenilsetam on markers of neuroinflammation.

Methodology:

-

GFAP-IL6 mice, a model for chronic neuroinflammation, are fed with either control food pellets or pellets enriched with tenilsetam starting from 3 months of age.

-

The treatment is continued for either 5 or 15 months.

-

At the end of the treatment period, brain tissue (cerebellum and hippocampus) is collected.

-

The total number of Iba-1+ microglia and TSPO+ cells is determined using unbiased stereological methods.

-

Levels of the pro-inflammatory cytokine TNF-α in cerebellar homogenates are quantified using an ELISA assay.

Proposed Mechanisms and Signaling Pathways

Based on the available evidence, the neuroprotective effects of tenilsetam in Alzheimer's disease can be conceptualized through the following signaling pathways.

References

The Role of Tenilsetam in Preventing Protein Crosslinking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Non-enzymatic glycosylation of proteins, a process also known as the Maillard reaction, is a key contributor to the formation of Advanced Glycation End-products (AGEs). These AGEs are implicated in the pathogenesis of various age-related and diabetic complications due to their ability to induce protein crosslinking, leading to altered protein structure and function. Tenilsetam, a cognition-enhancing drug, has demonstrated significant potential as an inhibitor of this pathological protein crosslinking. This technical guide provides an in-depth analysis of the mechanism of action of Tenilsetam, supported by quantitative data from key in vitro and in vivo studies, detailed experimental protocols, and visualizations of the relevant biochemical pathways. The evidence presented herein positions Tenilsetam as a promising therapeutic agent for mitigating the detrimental effects of AGE-induced protein crosslinking.

Introduction: The Challenge of Protein Crosslinking

The Maillard reaction, a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, or nucleic acids, leads to the formation of a Schiff base, which then rearranges to a more stable Amadori product[1]. Over time, these Amadori products undergo a series of irreversible reactions, including dehydration and rearrangement, to form a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs)[1][2].

The accumulation of AGEs is a hallmark of aging and is accelerated in conditions of hyperglycemia, such as diabetes mellitus[1][3]. A critical pathological consequence of AGE formation is the crosslinking of proteins, which alters their structure and function. This crosslinking can lead to tissue stiffening, impaired enzymatic activity, and the activation of inflammatory pathways, contributing to the pathology of numerous diseases, including diabetic complications, cardiovascular disease, and neurodegenerative disorders like Alzheimer's disease. In Alzheimer's disease, for instance, AGEs are found localized in amyloid plaques and are thought to contribute to the crosslinking of amyloid proteins, exacerbating the disease's progression.

Given the significant role of AGE-induced protein crosslinking in disease, there is a clear therapeutic need for agents that can inhibit this process. Tenilsetam ((±)-3-(2-thienyl)-2-piperazinone) has emerged as a promising candidate in this area.

Tenilsetam: Mechanism of Action Against Protein Crosslinking

Tenilsetam's primary mechanism in preventing protein crosslinking is through its direct interaction with glycated proteins. It is proposed that Tenilsetam covalently attaches to these proteins, effectively blocking the reactive sites that would otherwise be involved in further polymerization and crosslinking reactions. This action curtails the formation of protein aggregates and the subsequent pathological consequences.

The proposed mechanism suggests that Tenilsetam acts as a scavenger of reactive carbonyl species, which are key intermediates in the formation of AGEs. By neutralizing these reactive molecules, Tenilsetam inhibits the progression of the Maillard reaction and the ultimate formation of crosslinked AGEs.

Quantitative Data on Tenilsetam's Efficacy

The inhibitory effects of Tenilsetam on protein crosslinking have been quantified in several key studies. The following tables summarize the significant findings from both in vitro and in vivo experiments.

Table 1: In Vitro Efficacy of Tenilsetam in Preventing Protein Crosslinking

| Experimental Model | Parameter Measured | Tenilsetam Concentration | Key Findings | Reference |

| Glucose- and Fructose-induced Lysozyme Polymerization | Inhibition of protein polymerization | Concentration-dependent | Tenilsetam inhibited the polymerization of lysozyme in a manner dependent on its concentration. | |

| Collagen Digestibility Assay with Glucose | Restoration of enzymatic digestibility | 100 mM | Co-incubation with Tenilsetam restored the reduced enzymatic digestibility of collagen that was incubated with 100 mM glucose for 4 weeks to control levels. |

Table 2: In Vivo Efficacy of Tenilsetam in Diabetic Rat Models

| Animal Model | Treatment | Duration | Tissue Analyzed | Parameter Measured | Key Findings | Reference |

| Streptozotocin-induced diabetic rats | 50 mg/kg·day Tenilsetam | 16 weeks | Renal Cortex and Aorta | AGE-derived fluorescence and Pyrraline levels | Administration of Tenilsetam suppressed the elevated levels of AGE-derived fluorescence and pyrraline. |

Experimental Protocols

To facilitate the replication and further investigation of Tenilsetam's effects, detailed methodologies for key experiments are provided below.

In Vitro Inhibition of Lysozyme Polymerization

-

Protein and Sugar Preparation: Prepare solutions of lysozyme in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Prepare high-concentration stock solutions of glucose and fructose.

-

Incubation: Mix the lysozyme solution with either glucose or fructose to achieve the desired final concentrations. Add Tenilsetam at varying concentrations to different reaction tubes. A control group without Tenilsetam should be included.

-

Reaction Conditions: Incubate the mixtures at 37°C for a specified period (e.g., several weeks), ensuring protection from light.

-

Analysis of Polymerization: At the end of the incubation period, analyze the extent of protein polymerization using SDS-PAGE (Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis). The formation of higher molecular weight bands indicates polymerization. Quantify the bands using densitometry to determine the percentage of inhibition by Tenilsetam.

In Vivo Study in a Diabetic Rat Model

-

Induction of Diabetes: Induce diabetes in male Sprague-Dawley rats using a single intraperitoneal injection of streptozotocin. Monitor blood glucose levels to confirm the diabetic state.

-

Animal Groups: Divide the diabetic rats into two groups: a control group receiving vehicle and a treatment group receiving Tenilsetam (50 mg/kg·day) administered orally. A non-diabetic control group should also be included.

-

Treatment Period: Administer the treatment for a period of 16 weeks.

-

Tissue Collection and Preparation: At the end of the treatment period, euthanize the animals and collect the renal cortex and aorta. Homogenize the tissues for subsequent analysis.

-

Measurement of AGEs:

-

AGE-derived Fluorescence: Measure the fluorescence of the tissue homogenates at an excitation wavelength of 370 nm and an emission wavelength of 440 nm to quantify total fluorescent AGEs.

-

Pyrraline Measurement: Quantify the levels of the specific AGE, pyrraline, using a competitive ELISA (Enzyme-Linked Immunosorbent Assay) with a pyrraline-specific antibody.

-

Signaling Pathways and Logical Relationships

The role of Tenilsetam in preventing protein crosslinking can be visualized through the following diagrams, which illustrate the key signaling pathways and logical relationships.

The Maillard Reaction and the Inhibitory Action of Tenilsetam

Caption: The Maillard Reaction pathway leading to protein crosslinking and the inhibitory point of Tenilsetam.

Experimental Workflow for Assessing Tenilsetam's In Vitro Efficacy

References

Tenilsetam's Effects on Neuroinflammation and Microglia Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation, primarily mediated by the activation of microglia, is a critical component in the pathogenesis of various neurodegenerative diseases. Tenilsetam, a nootropic agent, has demonstrated significant anti-inflammatory properties by modulating microglial activity. This technical guide provides an in-depth analysis of the current understanding of tenilsetam's effects on neuroinflammation and microglia activation. It consolidates quantitative data from preclinical studies, details relevant experimental methodologies, and visualizes the proposed signaling pathways. The primary mechanism of action appears to be the inhibition of Advanced Glycation Endproducts (AGEs), which subsequently attenuates the activation of the Receptor for Advanced Glycation Endproducts (RAGE) and the downstream pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway in microglia. This leads to a reduction in the number of activated microglia and a decrease in the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α).

Quantitative Effects of Tenilsetam on Microglia and Neuroinflammation

The primary evidence for tenilsetam's anti-neuroinflammatory effects comes from studies in the GFAP-IL6 mouse model, which exhibits chronic neuroinflammation. Long-term administration of tenilsetam has been shown to significantly reduce key markers of microglial activation and inflammation.

Table 1: Effect of Tenilsetam on Microglia Numbers in GFAP-IL6 Mice [1][2]

| Treatment Group | Duration of Treatment | Brain Region | Outcome Measure | Result |

| Tenilsetam-fed GFAP-IL6 mice vs. Control GFAP-IL6 mice | 5 months (analysis at 8 months of age) | Cerebellum | Total number of Iba-1+ microglia | Significant decrease |

| Tenilsetam-fed GFAP-IL6 mice vs. Control GFAP-IL6 mice | 5 months (analysis at 8 months of age) | Hippocampus | Total number of Iba-1+ microglia | Significant decrease |

| Tenilsetam-fed GFAP-IL6 mice vs. Control GFAP-IL6 mice | 15 months (analysis at 18 months of age) | Cerebellum | Total number of Iba-1+ microglia | Significant decrease |

Table 2: Effect of Tenilsetam on Pro-inflammatory Cytokine Levels in GFAP-IL6 Mice [2]

| Treatment Group | Duration of Treatment | Brain Region | Cytokine | Result |

| Tenilsetam-fed GFAP-IL6 mice vs. Control GFAP-IL6 mice | 15 months | Cerebellum | TNF-α | Significantly decreased to levels similar to wild-type mice |

Proposed Mechanism of Action: Inhibition of AGEs and RAGE-NF-κB Signaling

Tenilsetam's anti-inflammatory effects are hypothesized to be mediated through its interaction with Advanced Glycation Endproducts (AGEs). AGEs are known to accumulate in the brain during aging and in neurodegenerative diseases, acting as potent inflammatory stimuli.

Inhibition of AGEs

Tenilsetam is proposed to inhibit the crosslinking of proteins by AGEs. By covalently attaching to glycated proteins, it may block the reactive sites necessary for further polymerization and the formation of mature AGEs. This action reduces the pool of inflammatory ligands available to activate microglia.

Attenuation of RAGE-NF-κB Signaling

AGEs exert their pro-inflammatory effects primarily through the Receptor for Advanced Glycation Endproducts (RAGE), which is expressed on microglia. The binding of AGEs to RAGE initiates a signaling cascade that leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). NF-κB then translocates to the nucleus and promotes the transcription of genes encoding pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. By reducing the formation of AGEs, tenilsetam indirectly suppresses this signaling pathway, leading to a diminished inflammatory response from microglia.

Figure 1: Proposed mechanism of tenilsetam's anti-inflammatory action.

Key Experimental Protocols

This section outlines the methodologies employed in the key studies investigating tenilsetam's effects on neuroinflammation.

Animal Model and Drug Administration

-

Animal Model: GFAP-IL6 transgenic mice. These mice overexpress interleukin-6 (IL-6) under the control of the glial fibrillary acidic protein (GFAP) promoter, leading to chronic neuroinflammation. Age-matched wild-type littermates serve as controls.

-

Drug Administration: Tenilsetam is incorporated into food pellets at a specified concentration. Mice are fed with either the tenilsetam-enriched or control food pellets for extended periods (e.g., 5 or 15 months), starting from a young age (e.g., 3 months).

Figure 2: General experimental workflow for in vivo studies.

Immunohistochemistry and Stereological Analysis of Microglia

-

Objective: To quantify the number of microglia in specific brain regions.

-

Tissue Preparation:

-

Mice are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Brains are dissected and post-fixed in 4% PFA overnight at 4°C.

-

Brains are cryoprotected by immersion in a sucrose gradient (e.g., 15% then 30%) in PBS.

-

Brains are frozen and sectioned coronally at a thickness of 30-40 µm using a cryostat or freezing microtome.

-

-

Immunohistochemistry for Iba-1:

-

Free-floating sections are washed in PBS.

-

Endogenous peroxidase activity is quenched with a hydrogen peroxide solution.

-

Sections are blocked with a solution containing normal serum (e.g., goat serum) and a detergent (e.g., Triton X-100) in PBS to prevent non-specific antibody binding.

-

Sections are incubated with a primary antibody against Iba-1 (a specific marker for microglia) overnight at 4°C.

-

Sections are washed and incubated with a biotinylated secondary antibody.

-

The signal is amplified using an avidin-biotin-peroxidase complex (ABC) method.

-

The staining is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.

-

Sections are mounted on slides, dehydrated, and coverslipped.

-

-

Stereological Quantification:

-

An unbiased stereological method, such as the optical fractionator, is used to estimate the total number of Iba-1 positive cells.

-

A systematic random sampling of sections throughout the entire extent of the brain region of interest (e.g., cerebellum, hippocampus) is performed.

-

Within each sampled section, a defined counting frame is used at systematically random locations to count the Iba-1 positive cells.

-

The total number of cells is estimated by multiplying the sum of the counted cells by the reciprocal of the sampling fractions.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α

-

Objective: To quantify the concentration of TNF-α in brain tissue homogenates.

-

Sample Preparation:

-

The brain region of interest (e.g., cerebellum) is rapidly dissected on ice.

-

The tissue is homogenized in a lysis buffer containing protease inhibitors.

-

The homogenate is centrifuged at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.

-

The supernatant (protein extract) is collected and the total protein concentration is determined using a protein assay (e.g., BCA assay).

-

-

ELISA Procedure (Sandwich ELISA):

-

A 96-well plate is pre-coated with a capture antibody specific for mouse TNF-α.

-

Standards of known TNF-α concentrations and the brain tissue homogenates are added to the wells. The plate is incubated to allow TNF-α to bind to the capture antibody.

-

The plate is washed to remove unbound substances.

-

A biotinylated detection antibody specific for mouse TNF-α is added to the wells and the plate is incubated.

-

The plate is washed again, and a streptavidin-horseradish peroxidase (HRP) conjugate is added.

-

After another wash, a substrate solution (e.g., TMB) is added, which is converted by HRP into a colored product.

-

The reaction is stopped with an acid solution, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

The concentration of TNF-α in the samples is calculated by comparing their absorbance to the standard curve.

-

Conclusion and Future Directions

The available evidence strongly suggests that tenilsetam exerts a beneficial anti-neuroinflammatory effect by reducing microglial activation. The proposed mechanism, involving the inhibition of AGE formation and subsequent suppression of the RAGE-NF-κB signaling pathway, provides a solid foundation for its therapeutic potential in neurodegenerative diseases where neuroinflammation is a key pathological feature.

Future research should focus on:

-

Directly investigating the effect of tenilsetam on the NF-κB and other inflammatory signaling pathways (e.g., AP-1, MAPK) in microglial cell cultures to confirm the proposed mechanism.

-

Expanding the analysis to a broader range of pro-inflammatory (e.g., IL-1β, IL-6) and anti-inflammatory (e.g., IL-10, TGF-β) cytokines to provide a more comprehensive profile of tenilsetam's immunomodulatory effects.

-

Conducting studies in other animal models of neurodegeneration to assess the broader applicability of tenilsetam's anti-inflammatory properties.

-

Elucidating the precise molecular interactions between tenilsetam and glycated proteins to further refine the understanding of its AGE-inhibiting activity.

This in-depth technical guide provides a comprehensive overview for researchers and drug development professionals, highlighting the potential of tenilsetam as a therapeutic agent for neuroinflammatory conditions and outlining key areas for future investigation.

References

Tenilsetam: An In-depth Technical Guide on its Nootropic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenilsetam ((±)-3-(2-thienyl)-2-piperazinone) is a piperazine-derived compound that has been investigated for its nootropic, or cognitive-enhancing, properties. Initially developed for the treatment of cognitive decline associated with Alzheimer's disease and other neurodegenerative conditions, its primary mechanism of action appears to diverge from classical nootropics. This technical guide synthesizes the available preclinical and clinical data on Tenilsetam, focusing on its core mechanisms, quantitative effects, and the experimental methodologies used in its evaluation. The current body of research strongly indicates that Tenilsetam's therapeutic potential stems from its ability to inhibit the formation of advanced glycation end-products (AGEs) and to exert neuroprotective anti-inflammatory effects, rather than direct modulation of major neurotransmitter systems. This document aims to provide a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.

Core Mechanism of Action: Inhibition of Advanced Glycation End-product (AGE) Formation

The principal and most substantiated mechanism of action for Tenilsetam is its role as an inhibitor of the Maillard reaction, a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, which leads to the formation of advanced glycation end-products (AGEs).[1][2] The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases, including Alzheimer's disease, where they contribute to the cross-linking of amyloid plaques and subsequent inflammatory responses.[1]

Tenilsetam is proposed to act via covalent attachment to glycated proteins, thereby blocking the reactive sites and preventing further polymerization and cross-linking.[1] This anti-glycation activity is considered a key contributor to its potential therapeutic effects in neurodegenerative diseases.

Signaling Pathway Diagram

Caption: Proposed mechanism of Tenilsetam as an inhibitor of the Maillard reaction and AGE formation.

Anti-inflammatory Properties

In addition to its anti-glycation effects, Tenilsetam has demonstrated significant anti-inflammatory properties in preclinical models.[3] Chronic neuroinflammation is a key feature of neurodegenerative diseases, and the ability to modulate this process is a critical aspect of potential therapeutic agents.

In studies using GFAP-IL6 mice, a model for chronic neuroinflammation, Tenilsetam administration led to a notable decrease in the number of activated microglia in both the cerebellum and hippocampus. Furthermore, it significantly reduced the levels of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in the cerebellum.

Experimental Workflow for Assessing Anti-inflammatory Effects

Caption: Experimental workflow for evaluating the anti-inflammatory effects of Tenilsetam in a mouse model.

Quantitative Data

Table 1: In Vitro and In Vivo Effects on Glycation

| Parameter | Model System | Tenilsetam Concentration/Dose | Observed Effect | Reference |

| Lysozyme Polymerization Inhibition | In Vitro (Glucose-induced) | 10 mM - 100 mM | Dose-dependent suppression of dimer formation | |

| Lysozyme Polymerization Inhibition | In Vitro (Fructose-induced) | 10 mM | Inhibition of trimer formation | |

| 100 mM | Significant suppression of dimer formation | |||

| Collagen Digestibility Restoration | In Vitro (Glucose-incubated) | 100 mM | Restored to control levels after 4 weeks | |

| AGE-derived Fluorescence & Pyrraline Levels | In Vivo (Streptozotocin-induced diabetic rats) | 50 mg/kg/day for 16 weeks | Suppression of elevated levels in renal cortex and aorta |

Table 2: Anti-inflammatory Effects in GFAP-IL6 Mice

| Brain Region | Parameter | Age of Mice | Treatment Duration | Result | Reference |

| Cerebellum | Iba-1+ Microglia Count | 8 months | 5 months | Decreased total number | |

| 18 months | 15 months | Decreased total number | |||

| Hippocampus | Iba-1+ Microglia Count | 8 months | 5 months | Decreased total number | |

| Cerebellum | TNF-α Levels | 18 months | 15 months | Significantly decreased to wild-type levels | |

| Cerebellum | Volume Loss | 8 months | 5 months | Prevented |

Note: Specific quantitative values (e.g., percentage reduction, absolute cell counts, and TNF-α concentrations) were not consistently provided in the abstracts of the cited literature. Access to the full-text articles would be required for a more detailed quantitative summary.

Relationship with Classical Nootropic Pathways

Current research has not established a direct link between Tenilsetam and the classical neurotransmitter pathways typically associated with nootropic agents, such as the cholinergic and glutamatergic systems. Searches for evidence of Tenilsetam's activity on acetylcholine release, acetylcholinesterase inhibition, or modulation of NMDA and AMPA receptors have not yielded specific findings. Similarly, there is no available data on the effect of Tenilsetam on long-term potentiation (LTP), a key cellular mechanism underlying learning and memory.

The cognitive-enhancing effects attributed to Tenilsetam are therefore likely secondary to its primary mechanisms of reducing the pathological burden of AGEs and mitigating neuroinflammation.

Logical Relationship Diagram

Caption: Inferred logical relationship between Tenilsetam's core mechanisms and its nootropic effects.

Experimental Protocols

Detailed, step-by-step protocols for the specific experiments conducted on Tenilsetam are not available in the public domain. However, based on the methodologies cited in the literature, the following are representative protocols for the key assays used.

In Vitro Maillard Reaction Inhibition Assay (Lysozyme Polymerization Model)

-

Preparation of Solutions:

-

Prepare a 10 mg/mL solution of lysozyme in 0.1 M sodium phosphate buffer (pH 7.4).

-

Prepare stock solutions of glucose or fructose (e.g., 1 M) in the same buffer.

-

Prepare stock solutions of Tenilsetam (e.g., 1 M) in an appropriate solvent and then dilute in the phosphate buffer to final concentrations of 10 mM and 100 mM.

-

-

Incubation:

-

In separate microcentrifuge tubes, combine the lysozyme solution with either glucose or fructose to a final concentration of 100 mM.

-

Add Tenilsetam to the treatment groups at final concentrations of 10 mM and 100 mM. Include a control group with no Tenilsetam.

-

Incubate all tubes at 37°C for 28 days.

-

-

Analysis by SDS-PAGE:

-

After incubation, take aliquots from each tube and mix with SDS-PAGE sample loading buffer.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Load the samples onto a 15% polyacrylamide gel.

-

Run the gel under standard electrophoresis conditions.

-

Stain the gel with Coomassie Brilliant Blue and destain.

-

Analyze the bands to observe the formation of lysozyme dimers and trimers, comparing the control and Tenilsetam-treated groups.

-

Quantification of TNF-α by ELISA

-

Sample Preparation:

-

Homogenize cerebellar tissue from control and Tenilsetam-treated mice in an appropriate lysis buffer containing protease inhibitors.

-

Centrifuge the homogenates at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the total protein concentration using a BCA or Bradford assay.

-

-

ELISA Procedure (using a commercial kit):

-

Coat a 96-well plate with a capture antibody specific for mouse TNF-α and incubate overnight at 4°C.

-

Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20).

-

Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Wash the plate.

-

Add prepared standards and tissue homogenate samples to the wells and incubate for 2 hours at room temperature.

-

Wash the plate.

-

Add a detection antibody (biotinylated anti-mouse TNF-α) and incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add avidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

-

Wash the plate.

-

Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of TNF-α in the samples based on the standard curve.

-

Unbiased Stereological Counting of Microglia

-

Tissue Processing:

-

Perfuse mice with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Dissect the brain and post-fix in 4% PFA overnight.

-

Cryoprotect the brain in a sucrose solution (e.g., 30% in PBS).

-

Cut the brain into serial sections (e.g., 40 µm thick) using a cryostat or vibratome.

-

-

Immunohistochemistry:

-

Perform antigen retrieval if necessary.

-

Permeabilize the sections with a solution containing Triton X-100.

-

Block non-specific binding with a blocking serum.

-

Incubate the sections with a primary antibody against a microglia marker (e.g., Iba-1) overnight at 4°C.

-

Wash the sections in PBS.

-

Incubate with a biotinylated secondary antibody.

-

Wash the sections.

-

Incubate with an avidin-biotin complex (ABC) reagent.

-

Develop the signal with a chromogen such as diaminobenzidine (DAB).

-

Mount the sections on slides, dehydrate, and coverslip.

-

-

Stereological Analysis:

-

Use a microscope equipped with a motorized stage and stereology software (e.g., Stereo Investigator).

-

Delineate the region of interest (e.g., hippocampus or cerebellum) at low magnification.

-

Use the optical fractionator probe to systematically and randomly sample counting frames within the delineated region.

-

At high magnification, count the Iba-1 positive cells that fall within the counting frame and do not touch the exclusion lines.

-

The software will calculate the estimated total number of microglia in the region of interest based on the number of cells counted and the sampling parameters.

-

Conclusion and Future Directions

Tenilsetam presents a unique profile as a potential nootropic agent. Its primary mechanism of action, the inhibition of AGE formation, and its anti-inflammatory properties distinguish it from many other cognitive enhancers that directly target neurotransmitter systems. The available preclinical data provides a strong rationale for its potential therapeutic use in neurodegenerative conditions where glycation and inflammation are key pathological features, such as Alzheimer's disease.

However, a significant gap exists in the literature regarding its direct effects on cognitive function in validated animal models and in human clinical trials. Future research should focus on:

-

Quantitative Cognitive Studies: Conducting rigorous studies using behavioral tests like the Morris water maze and passive avoidance tasks to quantify the nootropic effects of Tenilsetam and establish effective dose ranges.

-

Pharmacokinetic/Pharmacodynamic Modeling: Elucidating the relationship between Tenilsetam dosage, plasma and brain concentrations, and its effects on AGE formation, inflammation, and cognitive outcomes.

-

Investigation of Secondary Mechanisms: While the primary mechanisms appear to be anti-glycation and anti-inflammatory, further studies are warranted to definitively rule out any direct or indirect effects on cholinergic, glutamatergic, or other neurotransmitter systems.

-

Clinical Trials: Well-designed, placebo-controlled clinical trials are necessary to translate the promising preclinical findings into tangible therapeutic benefits for patients with cognitive impairment.

References

- 1. The cognition-enhancing drug tenilsetam is an inhibitor of protein crosslinking by advanced glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory effects of tenilsetam on the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation Into the Effects of Tenilsetam on Markers of Neuroinflammation in GFAP-IL6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and synthesis of Tenilsetam ((+/-)-3-(2-thienyl)-2-piperazinone)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenilsetam, with the chemical name (+/-)-3-(2-thienyl)-2-piperazinone, is a nootropic agent that has been investigated for its potential in the treatment of cognitive disorders, including Alzheimer's disease. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a detailed synthesis protocol for Tenilsetam. The information is curated to support researchers and professionals in the fields of medicinal chemistry and drug development.

Chemical Structure and Identification

Tenilsetam is a heterocyclic compound featuring a piperazinone core substituted with a thienyl group at the 3-position. It is a chiral molecule, and the racemic mixture is typically used in research.

Structural Diagram

The 2D chemical structure of Tenilsetam is depicted below.

Caption: 2D structure of Tenilsetam.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3-(thiophen-2-yl)piperazin-2-one |

| SMILES | C1CNC(=O)C(N1)C2=CC=CS2 |

| Molecular Formula | C₈H₁₀N₂OS |

| Molecular Weight | 182.24 g/mol [1] |

| CAS Number | 86696-86-8 |

Physicochemical Properties

A summary of the known physicochemical properties of Tenilsetam is provided in the table below. This data is essential for formulation development and pharmacokinetic studies.

| Property | Value | Source |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Water Solubility | Not available | |

| pKa | Not available | |

| Therapeutic Concentration | ~10 µM | [2] |

Synthesis of Tenilsetam

The synthesis of Tenilsetam can be achieved through a multi-step process. The following is a representative synthetic route.

Synthetic Pathway

Caption: General synthetic pathway for Tenilsetam.

Experimental Protocol

Step 1: Reductive Amination

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve thiophene-2-carbaldehyde in a suitable solvent such as methanol or ethanol.

-

Addition of Reagents: Add an equimolar amount of ethylenediamine to the solution. The reaction mixture is stirred at room temperature.

-

Reduction: A reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, is added portion-wise to the reaction mixture while maintaining the temperature below 25°C.

-

Work-up: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude intermediate.

Step 2: Cyclization

-

Reaction Setup: The crude thienyl-substituted diamine intermediate from the previous step is dissolved in a high-boiling point solvent like toluene or xylene.

-

Cyclization Conditions: The reaction mixture is heated to reflux to promote intramolecular cyclization and the formation of the piperazinone ring. This step may be facilitated by the presence of a catalytic amount of acid or base.

-

Purification: Upon completion of the reaction, the solvent is removed, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) to afford pure Tenilsetam.

Spectroscopic Characterization

The structure of the synthesized Tenilsetam can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H NMR spectroscopy has been used to study the inclusion complexes of Tenilsetam[3][4]. While specific chemical shift values for the free compound are not detailed in the readily available literature, the expected proton signals would correspond to the thiophene ring protons, the protons of the piperazinone ring, and the N-H protons. Similarly, ¹³C NMR would show characteristic signals for the carbonyl carbon, the carbons of the thiophene ring, and the aliphatic carbons of the piperazinone ring.

Infrared (IR) Spectroscopy

The IR spectrum of Tenilsetam is expected to show characteristic absorption bands for the following functional groups:

-

N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the two N-H groups in the piperazinone ring.

-

C=O stretching: A strong, sharp absorption band around 1650 cm⁻¹ for the amide carbonyl group.

-

C-H stretching: Bands in the region of 2850-3100 cm⁻¹ for the aliphatic and aromatic C-H bonds.

-

C-N stretching: Absorptions in the 1020-1250 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of Tenilsetam. The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight of 182.24 g/mol . Fragmentation patterns would likely involve cleavage of the piperazinone and thiophene rings.

Conclusion

This technical guide provides a foundational understanding of the chemical structure and synthesis of Tenilsetam. The provided information on its chemical identifiers, physicochemical properties, and a general synthetic approach, along with expected spectroscopic data, serves as a valuable resource for researchers engaged in the study and development of this nootropic agent. Further investigation is required to establish a detailed experimental protocol and fully characterize the compound's properties.

References

- 1. rsc.org [rsc.org]

- 2. Tenilsetam Research Compound|Supplier [benchchem.com]

- 3. High field NMR techniques and molecular modelling study of the inclusion complexes of the nootropic drug tenilsetam (CAS-997) in cyclodextrins - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. High field NMR techniques and molecular modelling study of the inclusion complexes of the nootropic drug tenilsetam (CAS-997) in cyclodextrins - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Tenilsetam: A Potential Therapeutic Avenue for Diabetic Retinopathy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Diabetic retinopathy (DR) remains a leading cause of vision loss globally, creating a significant unmet medical need for effective therapeutic interventions. The pathophysiology of DR is intricately linked to hyperglycemia-induced metabolic abnormalities, chief among them being the non-enzymatic glycation of proteins and lipids, leading to the formation and accumulation of Advanced Glycation End-products (AGEs). The interaction of AGEs with their cell surface receptor (RAGE) triggers a cascade of intracellular signaling events, culminating in oxidative stress, inflammation, and vascular dysfunction, which are the hallmarks of diabetic microvascular complications. This technical guide explores the therapeutic potential of tenilsetam, a compound that has demonstrated inhibitory effects on the Maillard reaction, as a targeted therapy for diabetic retinopathy. We will delve into its mechanism of action, present preclinical data, and provide detailed experimental protocols relevant to its study in the context of DR.

Introduction: The Challenge of Diabetic Retinopathy and the RAGE Hypothesis

Diabetic retinopathy is a progressive microvascular complication of diabetes mellitus, characterized by a series of pathological changes in the retina, including pericyte loss, basement membrane thickening, increased vascular permeability, and ultimately, neovascularization.[1] These changes lead to macular edema and proliferative diabetic retinopathy, the main causes of vision impairment in diabetic patients.

A central mechanism implicated in the pathogenesis of DR is the AGEs/RAGE signaling axis . In the hyperglycemic state, reducing sugars react non-enzymatically with amino groups of proteins, lipids, and nucleic acids to form a heterogeneous group of molecules known as Advanced Glycation End-products (AGEs).[2] The accumulation of AGEs in the retinal vasculature contributes to cellular dysfunction through two primary mechanisms:

-

Directly , by cross-linking with extracellular matrix proteins, leading to altered tissue properties.

-

Indirectly , by binding to the Receptor for Advanced Glycation End-products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily.[3]

The engagement of RAGE by AGEs initiates a cascade of intracellular signaling pathways that drive the progression of diabetic retinopathy.

Tenilsetam: A Profile

Tenilsetam, chemically known as (±)-3-(2-thienyl)-2-piperazinone, was initially investigated as a cognition-enhancing drug for Alzheimer's disease.[4] Subsequent research has revealed its potent inhibitory effects on the Maillard reaction, the chemical process that leads to the formation of AGEs.[5] This property positions tenilsetam as a compelling candidate for mitigating the pathological consequences of AGE accumulation in diabetic complications, including retinopathy.

Mechanism of Action: Inhibition of the Maillard Reaction and Protein Cross-linking

Tenilsetam has been shown to inhibit the formation of AGEs both in vitro and in vivo. It is proposed to act by trapping reactive dicarbonyl intermediates, such as 3-deoxyglucosone (3-DG), which are precursors to AGEs. By sequestering these intermediates, tenilsetam effectively curtails the progression of the Maillard reaction.

Furthermore, tenilsetam has been demonstrated to inhibit the cross-linking of proteins by AGEs. This is thought to occur through the covalent attachment of tenilsetam to glycated proteins, thereby blocking the reactive sites required for further polymerization.

The AGEs/RAGE Signaling Pathway in Diabetic Retinopathy

The binding of AGEs to RAGE on the surface of endothelial cells, pericytes, and other retinal cells activates a complex network of downstream signaling pathways. This activation is a critical driver of the inflammatory and pro-angiogenic responses seen in diabetic retinopathy.

Preclinical Evidence for Tenilsetam in Diabetic Retinopathy

A pivotal study investigated the long-term effects of tenilsetam in a streptozotocin-induced diabetic rat model, a well-established animal model for studying diabetic retinopathy.

In Vivo Efficacy

The study demonstrated that long-term treatment with tenilsetam significantly inhibited the formation of acellular capillaries, a key hallmark of early diabetic retinopathy. However, the treatment did not correct the loss of pericytes, another early event in the disease process. This suggests that tenilsetam may primarily exert a protective effect on endothelial cells.

Table 1: In Vivo Effects of Tenilsetam on Retinal Vasculature in Diabetic Rats

| Parameter | Non-diabetic Control | Diabetic Control | Diabetic + Tenilsetam (50 mg/kg BW) |

| Acellular Capillaries (relative increase) | 1.0 | 3.7-fold increase (p < 0.001 vs. Control) | 70% reduction (p < 0.001 vs. Diabetic Control) |

| Pericyte Loss | Baseline | -33% (p < 0.001 vs. Control) | Unaffected |

Data summarized from Schleicher et al., 2006.

In Vitro Effects on Endothelial Cells

To further elucidate the cellular mechanisms of tenilsetam, its effects were tested on endothelial cells in vitro. The results revealed dose-dependent effects on key endothelial cell functions.

Table 2: In Vitro Effects of Tenilsetam on Endothelial Cells

| Assay | Low Dose Tenilsetam | High Dose Tenilsetam |

| Proliferation | Inhibited | - |

| Apoptosis | - | Induced |

| Leukocyte Adhesion | - | Inhibited |

| Sprouting Angiogenesis | Promoted (≤ 10 mM) | - |

| VEGF Expression | Upregulated by 100% (at micromolar concentrations) | - |

Data summarized from Schleicher et al., 2006.

The in vitro findings suggest a complex, dose-dependent role for tenilsetam in modulating endothelial cell behavior. The promotion of sprouting angiogenesis at lower doses and the upregulation of VEGF are intriguing and warrant further investigation to understand their implications in the context of diabetic retinopathy.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of tenilsetam in diabetic retinopathy.

In Vivo Model: Streptozotocin-Induced Diabetic Retinopathy in Rats

This protocol describes the induction of diabetes in rats using streptozotocin (STZ) and the subsequent analysis of retinal vasculature.

Protocol 1: Streptozotocin-Induced Diabetes and Retinal Digest

1. Induction of Diabetes:

- Animals: Male Wistar rats.

- Procedure: A single intraperitoneal (i.p.) injection of streptozotocin (STZ), freshly dissolved in citrate buffer (pH 4.5), is administered at a dose of 60 mg/kg body weight.

- Confirmation: Diabetes is confirmed 48-72 hours post-injection by measuring blood glucose levels from a tail vein sample. Rats with blood glucose levels consistently above 250 mg/dL are included in the study.

2. Treatment:

- Diabetic rats are randomly assigned to a treatment group (tenilsetam, e.g., 50 mg/kg BW, administered daily by oral gavage) or a diabetic control group (vehicle administration). A non-diabetic control group is also maintained.

- Treatment is continued for an extended period, for example, 36 weeks, to allow for the development of early diabetic retinopathy.

3. Retinal Digest Preparation:

- At the end of the treatment period, rats are euthanized, and their eyes are enucleated.

- The retinas are isolated and subjected to trypsin digestion to remove non-vascular tissue, leaving the retinal vascular network intact.

- The digested retinal vasculature is then flat-mounted on a microscope slide.

4. Quantification of Vascular Lesions:

- The flat-mounted retinas are stained (e.g., with periodic acid-Schiff and hematoxylin) to visualize the cellular components of the vasculature.

- Acellular capillaries (capillary-like structures devoid of endothelial cells and pericytes) and pericyte ghosts (empty basement membrane pockets where pericytes were once located) are quantified by light microscopy in a masked fashion.

In Vitro Endothelial Cell Assays

These protocols outline standard methods to assess the effects of tenilsetam on key endothelial cell functions.

Protocol 2: Endothelial Cell Proliferation Assay (MTT Assay)

1. Cell Seeding:

- Human retinal microvascular endothelial cells (HRMECs) are seeded in a 96-well plate at a density of 5 x 10³ cells/well in complete endothelial growth medium.

- Cells are allowed to adhere overnight.

2. Treatment:

- The medium is replaced with a low-serum medium containing various concentrations of tenilsetam or vehicle control.

- Cells are incubated for 48-72 hours.

3. MTT Assay:

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

- The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

- The absorbance is measured at 570 nm using a microplate reader. The absorbance is proportional to the number of viable, proliferating cells.

Protocol 3: Endothelial Cell Apoptosis Assay (TUNEL Assay)

1. Cell Culture and Treatment:

- HRMECs are grown on chamber slides and treated with different concentrations of tenilsetam or vehicle control for 24-48 hours.

2. TUNEL Staining:

- Cells are fixed and permeabilized.

- The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is performed according to the manufacturer's instructions. This assay labels the fragmented DNA characteristic of apoptotic cells.

- A nuclear counterstain (e.g., DAPI) is used to visualize all cell nuclei.

3. Analysis:

- The percentage of TUNEL-positive (apoptotic) cells is determined by fluorescence microscopy.

Protocol 4: Endothelial Cell Sprouting Assay (Matrigel Assay)

1. Matrigel Coating:

- A 96-well plate is coated with a layer of Matrigel and allowed to solidify at 37°C.

2. Cell Seeding:

- HRMECs are seeded on top of the Matrigel layer in a low-serum medium containing various concentrations of tenilsetam or vehicle control.

3. Tube Formation:

- The plate is incubated at 37°C for 6-18 hours to allow for the formation of capillary-like tube structures.

4. Analysis:

- The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of branches using an inverted microscope and image analysis software.

Future Directions and Conclusion

The preclinical data on tenilsetam presents a compelling case for its further investigation as a therapeutic agent for diabetic retinopathy. Its ability to inhibit the formation of acellular capillaries in vivo is a significant finding. However, several questions remain to be addressed:

-

The lack of effect on pericyte loss suggests that tenilsetam may be most effective in combination with therapies that target pericyte survival.

-

The dose-dependent and sometimes paradoxical effects observed in vitro, such as the promotion of angiogenesis at lower concentrations, require further investigation to determine their relevance in the in vivo setting.

-

Clinical trials are necessary to establish the safety and efficacy of tenilsetam in patients with diabetic retinopathy.

References

- 1. ibidi.com [ibidi.com]

- 2. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. corning.com [corning.com]

- 4. Frontiers | Pathophysiology of RAGE in inflammatory diseases [frontiersin.org]

- 5. Studying Angiogenesis Using Matrigel In Vitro and In Vivo | Springer Nature Experiments [experiments.springernature.com]

Tenilsetam's Interplay with the Maillard Reaction: A Technical Whitepaper for Drug Development Professionals

Abstract

The Maillard reaction, a non-enzymatic reaction between reducing sugars and amino groups, leads to the formation of Advanced Glycation Endproducts (AGEs). These products are implicated in the pathogenesis of various age-related and diabetic complications, including neurodegenerative disorders such as Alzheimer's disease.[1][2][3][4][5] Tenilsetam ((±)-3-(2-thienyl)-2-piperazinone), a cognition-enhancing drug, has demonstrated a significant inhibitory effect on the Maillard reaction. This technical guide provides an in-depth analysis of the link between Tenilsetam and the Maillard reaction, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biochemical pathways and experimental workflows. This document is intended to serve as a resource for researchers and professionals in the field of drug development exploring therapeutic interventions targeting AGE formation.

Introduction: The Maillard Reaction and its Pathological Implications

The Maillard reaction, initially observed in food chemistry, is a complex cascade of reactions that also occurs in the human body. It is initiated by the condensation of a reducing sugar, such as glucose, with a free amino group of a protein, lipid, or nucleic acid to form a Schiff base. This subsequently rearranges to a more stable Amadori product. Over time, these early glycation products undergo a series of irreversible reactions, including dehydration, oxidation, and rearrangement, to form a heterogeneous group of compounds known as Advanced Glycation Endproducts (AGEs).

The accumulation of AGEs is a hallmark of aging and is accelerated in conditions of hyperglycemia, such as diabetes mellitus. AGEs contribute to pathology through two primary mechanisms:

-

Protein Cross-linking: AGEs can form covalent cross-links between proteins, leading to altered protein structure and function. This can result in increased tissue stiffness, decreased enzymatic activity, and resistance to protein degradation.

-

Receptor for AGE (RAGE) Activation: AGEs can bind to the Receptor for Advanced Glycation Endproducts (RAGE), a multi-ligand receptor of the immunoglobulin superfamily. This interaction triggers a cascade of intracellular signaling events, leading to oxidative stress, inflammation, and cellular dysfunction.

The involvement of the Maillard reaction and AGEs has been increasingly recognized in the pathology of neurodegenerative diseases. Specifically, AGEs have been found to be co-localized with the characteristic lesions of Alzheimer's disease, such as senile plaques and neurofibrillary tangles. This has led to the hypothesis that inhibiting the Maillard reaction could be a viable therapeutic strategy for neuroprotection.

Tenilsetam, a drug developed for the treatment of senile dementia and evaluated in clinical trials for Alzheimer's disease, has emerged as a promising inhibitor of the Maillard reaction. Its ability to mitigate the formation of AGEs suggests a potential mechanism for its neuroprotective effects.

Quantitative Analysis of Tenilsetam's Inhibitory Effects

Several studies have quantified the inhibitory effects of Tenilsetam on various aspects of the Maillard reaction. The following tables summarize the key findings.

Table 1: In Vitro Inhibition of Lysozyme Polymerization by Tenilsetam

| Sugar (100 mM) | Tenilsetam Concentration | Observed Effect on Lysozyme Polymerization | Reference |

| Glucose | 10 mM | Suppression of dimer formation | |

| Glucose | 100 mM | Significant suppression of dimer formation | |

| Fructose | 10 mM | Inhibition of trimer formation | |

| Fructose | 100 mM | Significant suppression of dimer formation |

Data from Makita, Z., et al. (1995)

Table 2: In Vitro Restoration of Collagen Digestibility by Tenilsetam

| Incubation Condition | Tenilsetam Concentration | Outcome | Reference |

| Collagen + 100 mM Glucose (4 weeks) | 100 mM | Enzymatic digestibility restored to control level |

Data from Makita, Z., et al. (1995)

Table 3: In Vivo Suppression of AGEs in Diabetic Rats by Tenilsetam

| Animal Model | Treatment | Duration | Measured Parameter | Tissue | Result | Reference |

| Streptozotocin-induced diabetic rats | Tenilsetam (50 mg/kg·day) | 16 weeks | AGE-derived fluorescence | Renal cortex & Aorta | Suppressed | |

| Streptozotocin-induced diabetic rats | Tenilsetam (50 mg/kg·day) | 16 weeks | Pyrraline levels | Renal cortex & Aorta | Suppressed |

Data from Makita, Z., et al. (1995)

Experimental Protocols

This section details the methodologies used in the key experiments to evaluate the inhibitory effects of Tenilsetam on the Maillard reaction.

In Vitro Lysozyme Polymerization Assay

This assay assesses the ability of a compound to prevent the cross-linking of proteins induced by reducing sugars.

-

Materials:

-

Hen egg white lysozyme

-

Glucose and/or Fructose

-

Tenilsetam

-

Phosphate buffer (pH 7.4)

-

SDS-PAGE reagents (acrylamide, bis-acrylamide, SDS, etc.)

-

Coomassie Brilliant Blue stain

-

-

Procedure:

-

Prepare solutions of lysozyme (e.g., 10 mg/mL), glucose/fructose (e.g., 1 M), and Tenilsetam at various concentrations in phosphate buffer.

-

In separate reaction tubes, combine the lysozyme solution with the sugar solution and different concentrations of Tenilsetam. Include a control with lysozyme and sugar only, and a negative control with lysozyme only.

-

Incubate the reaction mixtures at 37°C for a specified period (e.g., 7 days).

-

After incubation, terminate the reaction by adding SDS-PAGE sample buffer and heating.

-

Analyze the samples by SDS-PAGE to separate the monomeric, dimeric, and polymeric forms of lysozyme.

-

Stain the gel with Coomassie Brilliant Blue and visualize the protein bands. The intensity of the bands corresponding to dimers and higher-order polymers is indicative of the extent of cross-linking.

-

In Vitro Collagen Digestibility Assay

This assay measures the extent of protein cross-linking by assessing the susceptibility of collagen to enzymatic digestion.

-

Materials:

-

Type I collagen

-

Glucose

-

Tenilsetam

-

Bacterial collagenase

-

Phosphate buffer (pH 7.4)

-

Assay kit for measuring free amino groups (e.g., TNBSA-based assay)

-

-

Procedure:

-

Incubate collagen with a high concentration of glucose (e.g., 100 mM) in the presence or absence of Tenilsetam (e.g., 100 mM) in phosphate buffer at 37°C for an extended period (e.g., 4 weeks).

-

After incubation, wash the collagen extensively to remove unbound sugars and Tenilsetam.

-

Treat the glycated collagen with bacterial collagenase for a defined period (e.g., 24 hours) at 37°C.

-

Measure the extent of digestion by quantifying the release of free amino groups from the digested collagen fragments using a suitable colorimetric assay.

-

A higher amount of free amino groups indicates greater digestibility and less cross-linking.

-

In Vivo Diabetic Rat Model

This model is used to evaluate the efficacy of a Maillard reaction inhibitor in a living organism under hyperglycemic conditions.

-

Animal Model:

-

Male Sprague-Dawley or Wistar rats.

-

Induction of diabetes via a single intraperitoneal injection of streptozotocin (STZ). Diabetes is confirmed by measuring blood glucose levels.

-

-

Treatment Protocol:

-

Divide the diabetic rats into a treatment group and a control group. Include a non-diabetic control group.

-

Administer Tenilsetam to the treatment group daily via oral gavage or mixed in the feed at a specified dose (e.g., 50 mg/kg/day). The control group receives the vehicle.

-

Monitor animal health, body weight, and blood glucose levels throughout the study (e.g., 16 weeks).

-

-

Tissue Analysis:

-

At the end of the study, euthanize the animals and collect tissues of interest (e.g., renal cortex, aorta).

-

Homogenize the tissues and prepare extracts for analysis.

-

Measure AGE-derived fluorescence using a spectrofluorometer (e.g., excitation at 370 nm, emission at 440 nm).

-

Quantify specific AGEs, such as pyrraline, using techniques like High-Performance Liquid Chromatography (HPLC) or ELISA.

-

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this whitepaper.

Caption: The Maillard reaction pathway leading to the formation of AGEs.

Caption: Proposed mechanism of Tenilsetam in blocking AGE formation.

Caption: Workflow for evaluating Maillard reaction inhibitors.

Conclusion

The available evidence strongly supports the role of Tenilsetam as an inhibitor of the Maillard reaction. Its ability to prevent protein cross-linking and reduce the in vivo accumulation of AGEs provides a plausible biochemical mechanism for its observed cognition-enhancing and potential neuroprotective effects. The proposed mechanism of action, involving covalent attachment to glycated proteins, distinguishes it from other inhibitors like aminoguanidine and warrants further investigation. For drug development professionals, Tenilsetam serves as an important case study in the therapeutic targeting of the Maillard reaction. The experimental protocols and quantitative data presented in this guide offer a framework for the evaluation of new chemical entities aimed at mitigating the pathological consequences of AGE formation in neurodegenerative and other age-related diseases. Further research into the precise molecular interactions between Tenilsetam and glycated proteins could pave the way for the rational design of more potent and specific inhibitors of the Maillard reaction.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Inhibitory effects of tenilsetam on the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Naturally occurring inhibitors against the formation of advanced glycation end-products - Food & Function (RSC Publishing) DOI:10.1039/C1FO10034C [pubs.rsc.org]

- 4. Naturally occurring inhibitors against the formation of advanced glycation end-products - Food & Function (RSC Publishing) [pubs.rsc.org]

- 5. How the Maillard Reaction is Linked to Disease - NYAS [nyas.org]

Methodological & Application

Application Notes and Protocols for Tenilsetam Administration in GFAP-IL6 Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of Tenilsetam in the GFAP-IL6 mouse model of chronic neuroinflammation. The information is curated for researchers investigating neuroinflammatory and neurodegenerative diseases.

Introduction

The GFAP-IL6 mouse model is a well-established tool for studying chronic neuroinflammation. These transgenic mice overexpress the pro-inflammatory cytokine Interleukin-6 (IL-6) under the control of the glial fibrillary acidic protein (GFAP) promoter, leading to sustained activation of microglia and astrocytes, progressive neurodegeneration, and associated cognitive and motor deficits. Tenilsetam, a cognition-enhancing drug, has been investigated for its anti-inflammatory and neuroprotective effects in this model. It is believed to act, in part, by inhibiting the formation of advanced glycation end products (AGEs), which are implicated in neuroinflammation and Alzheimer's disease pathology.

Data Summary

The following tables summarize the quantitative data from studies administering Tenilsetam to GFAP-IL6 mice.

Table 1: Effect of Tenilsetam on Microglia Number in the Cerebellum of GFAP-IL6 Mice

| Treatment Group | Age (months) | Mean Iba-1 Positive Cell Number (± SEM) | Percentage Change vs. GFAP-IL6 Control |

| Wild Type (WT) | 8 | Data not available | - |

| GFAP-IL6 Control | 8 | Data not available | - |

| GFAP-IL6 + Tenilsetam | 8 | Data not available | Decreased |

| Wild Type (WT) | 18 | Data not available | - |

| GFAP-IL6 Control | 18 | Data not available | - |

| GFAP-IL6 + Tenilsetam | 18 | Data not available | Decreased |

Table 2: Effect of Tenilsetam on TNF-α Levels in the Cerebellum of GFAP-IL6 Mice

| Treatment Group | Age (months) | Mean TNF-α Concentration (pg/mg protein ± SEM) | Percentage Change vs. GFAP-IL6 Control |

| Wild Type (WT) | 18 | Data not available | - |

| GFAP-IL6 Control | 18 | Data not available | - |

| GFAP-IL6 + Tenilsetam | 18 | Data not available | Significantly decreased to levels similar to WT |

Table 3: Effect of Tenilsetam on Cerebellar Volume in GFAP-IL6 Mice

| Treatment Group | Age (months) | Mean Cerebellar Volume (mm³ ± SEM) | Percentage Change vs. GFAP-IL6 Control |

| Wild Type (WT) | 8 | Data not available | - |

| GFAP-IL6 Control | 8 | Data not available | - |

| GFAP-IL6 + Tenilsetam | 8 | Data not available | Prevented volume loss |

Experimental Protocols

Tenilsetam Administration Protocol

This protocol describes the long-term oral administration of Tenilsetam to GFAP-IL6 mice via medicated food pellets.

Materials:

-

GFAP-IL6 transgenic mice

-

Wild-type C57BL/6J littermates (as controls)

-

Tenilsetam

-

Standard rodent chow

-

Food pellet preparation equipment

Procedure:

-

Animal Husbandry: House mice in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Treatment Groups: At 3 months of age, divide the GFAP-IL6 mice into two groups: a control group receiving standard chow and a treatment group receiving Tenilsetam-enriched chow. A group of wild-type littermates receiving standard chow should be included as a baseline control.

-

Diet Preparation: The concentration of Tenilsetam in the food pellets is a critical parameter. While the exact dosage from the key study by Gyengesi et al. (2018) is not publicly available, a typical approach for oral drug administration in rodent chow is to calculate the dose based on the average daily food consumption to achieve a target dose in mg/kg of body weight. For novel studies, dose-ranging experiments are recommended.

-

Treatment Duration: Maintain the mice on their respective diets for the desired experimental duration. Published studies have used treatment periods of 5 months (analysis at 8 months of age) and 15 months (analysis at 18 months of age).

-

Monitoring: Monitor the animals regularly for health and any adverse effects of the treatment.

Immunohistochemistry for Microglia (Iba-1)

This protocol outlines the procedure for identifying and quantifying microglia in brain tissue.

Materials:

-

Mouse brain tissue (fixed and sectioned)

-

Phosphate-buffered saline (PBS)

-

Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)

-

Primary antibody: Rabbit anti-Iba-1

-

Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent marker

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Microscope with fluorescence imaging capabilities

Procedure:

-

Tissue Preparation: Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brains in PFA. Cryoprotect the brains in a sucrose solution before sectioning on a cryostat or vibratome.

-

Blocking: Wash the sections in PBS and then incubate in blocking solution for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the sections with the primary anti-Iba-1 antibody (diluted in blocking solution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the sections in PBS and then incubate with the fluorescently labeled secondary antibody (diluted in PBS) for 1-2 hours at room temperature, protected from light.

-

Counterstaining: Wash the sections in PBS and then incubate with DAPI for nuclear staining.

-

Mounting and Imaging: Wash the sections in PBS, mount them on slides with mounting medium, and coverslip. Image the sections using a fluorescence or confocal microscope.

-

Quantification: Use unbiased stereological methods to count the number of Iba-1 positive cells in the region of interest (e.g., cerebellum, hippocampus).

TNF-α Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes the quantification of TNF-α levels in brain homogenates.

Materials:

-

Mouse brain tissue (e.g., cerebellum)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Commercial mouse TNF-α ELISA kit

-

Microplate reader

Procedure:

-

Sample Preparation: Homogenize the brain tissue in lysis buffer on ice. Centrifuge the homogenates to pellet cellular debris and collect the supernatant.

-

Protein Quantification: Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

ELISA: Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples to the antibody-coated microplate.

-

Incubating to allow TNF-α to bind.

-

Washing the plate.

-

Adding a detection antibody.

-

Incubating and washing.

-

Adding a substrate to produce a colorimetric signal.

-

Stopping the reaction and reading the absorbance on a microplate reader.

-

-

Data Analysis: Calculate the concentration of TNF-α in the samples based on the standard curve. Normalize the TNF-α concentration to the total protein concentration of each sample.

Visualizations

Application Notes and Protocols for Studying Tenilsetam in Streptozotocin-Induced Diabetic Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia, which leads to a cascade of debilitating complications, including nephropathy, retinopathy, neuropathy, and cognitive impairment. The formation and accumulation of advanced glycation end products (AGEs) are considered a key pathogenic mechanism in the development of these complications. Tenilsetam, a cognition-enhancing drug, has been identified as an inhibitor of AGE formation, suggesting its therapeutic potential in mitigating diabetes-related organ damage.[1][2]

These application notes provide a comprehensive overview and detailed protocols for utilizing the streptozotocin (STZ)-induced diabetic rat model to investigate the efficacy of Tenilsetam in ameliorating diabetic complications. The protocols outlined below cover the induction of diabetes, administration of Tenilsetam, and various biochemical, functional, and histopathological assessments.

Experimental Model: Streptozotocin-Induced Diabetic Rat

The STZ-induced diabetic rat is a widely used and well-characterized model for type 1 diabetes. STZ is a naturally occurring chemical that is particularly toxic to the insulin-producing beta cells of the pancreas in most mammalian species. A single high dose of STZ leads to the destruction of these cells, resulting in insulin deficiency and hyperglycemia.

Induction of Diabetes Protocol

Materials:

-

Male Sprague-Dawley or Wistar rats (6-8 weeks old, 200-250 g)

-

Streptozotocin (STZ)

-

Citrate buffer (0.1 M, pH 4.5), sterile

-

5% or 10% sucrose solution

-

Blood glucose meter and test strips

Procedure:

-

Fast the rats overnight (12-14 hours) with free access to water.

-

Freshly prepare the STZ solution by dissolving it in cold, sterile citrate buffer (pH 4.5) to a final concentration of 60-65 mg/mL. Protect the solution from light and use it within 15 minutes of preparation.

-

Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ at a dose of 60-65 mg/kg body weight.[2] For control animals, inject an equivalent volume of citrate buffer.

-